Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 342613-63-2
VCID: VC2803923
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
SMILES: COC(=O)C1=CC2=NC=C(N2C=C1)Br
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate

CAS No.: 342613-63-2

Cat. No.: VC2803923

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate - 342613-63-2

Specification

CAS No. 342613-63-2
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Standard InChI Key VFFFBWRUZMAHFS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NC=C(N2C=C1)Br
Canonical SMILES COC(=O)C1=CC2=NC=C(N2C=C1)Br

Introduction

Chemical Properties and Identification

Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds. The compound's structural configuration consists of an imidazopyridine core with a bromine substituent at position 3 and a methyl carboxylate group at position 7.

Basic Chemical Information

The compound is identified through multiple standardized chemical nomenclature systems as outlined in the table below:

PropertyValue
CAS Number342613-63-2
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
MDL NumberMFCD10566741
IUPAC NameMethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
InChI KeyVFFFBWRUZMAHFS-UHFFFAOYSA-N
PubChem CID45790121

These identifiers enable researchers to unambiguously reference the compound in scientific literature and chemical databases .

Physical Properties

The physical characteristics of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate contribute significantly to its handling, storage requirements, and potential applications:

PropertyValue
Physical StateSolid
Melting Point156°C to 157°C
Boiling PointNo data available
AppearanceNot specified in literature
SolubilityNot specified in literature

The compound exhibits a relatively high melting point, indicating considerable molecular stability and strong intermolecular forces .

Synthesis Methods

The synthesis of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate involves specialized organic chemistry techniques. Understanding these methods is crucial for researchers and pharmaceutical manufacturers working with this compound.

Applications and Pharmaceutical Relevance

Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate functions primarily as a pharmaceutical intermediate, serving as a crucial building block in the development of more complex therapeutic molecules.

Role as a Pharmaceutical Intermediate

The compound is widely recognized as an important synthetic intermediate in pharmaceutical research and development processes. Its structural features make it a valuable precursor for constructing more complex bioactive molecules with therapeutic potential .

The imidazopyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of compounds with diverse biological activities. The specific positioning of the bromine atom at position 3 provides an excellent site for further functionalization through various coupling reactions, which can introduce additional structural diversity and potentially enhance biological activity.

Therapeutic Areas of Application

Research indicates that compounds based on the imidazopyridine scaffold, including derivatives of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, show promise in several therapeutic areas:

  • Anticancer Applications: Imidazopyridine derivatives have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, particularly showing activity against breast cancer. The specific molecular mechanisms underlying these anticancer effects are still being elucidated through ongoing research.

  • Antibacterial Development: The incorporation of imidazopyridine moieties into antibacterial agents, such as cephalosporins, has been explored to enhance their antibacterial spectrum. This application leverages the structural features of the imidazopyridine core to potentially overcome resistance mechanisms or improve pharmaceutical properties.

The versatility of the 3-bromoimidazopyridine structure allows for further chemical transformations, enabling medicinal chemists to explore structure-activity relationships and optimize biological properties in drug discovery programs .

Safety AspectDetails
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, Respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, If in eyes: rinse cautiously)
IncompatibilitiesOxidizing agents

These safety classifications indicate that the compound may cause irritation to skin, eyes, and respiratory system. Consequently, researchers should employ appropriate personal protective equipment and handling practices when working with this material .

Research Findings and Future Directions

The research landscape surrounding Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate and related imidazopyridine derivatives continues to evolve, with emerging findings highlighting potential new applications.

Future Research Directions

Several promising research directions emerge from the current understanding of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate and related compounds:

  • Further investigation of structure-activity relationships to optimize anticancer and antibacterial properties of derivatives based on this scaffold.

  • Exploration of additional synthetic methodologies to access more diverse imidazopyridine structures with potentially enhanced biological activities.

  • Detailed mechanistic studies to elucidate the precise molecular interactions underlying the biological activities observed in imidazopyridine compounds.

  • Development of targeted drug delivery systems incorporating imidazopyridine-based active pharmaceutical ingredients to enhance therapeutic efficacy and reduce potential side effects.

These research directions highlight the ongoing significance of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate in pharmaceutical research and development efforts .

Supplier SpecificationsDetails
Purity95-97%
Available Quantities250 mg, 1 g (common sizes)
Intended UseResearch laboratories, pharmaceutical manufacturing, industrial applications
RestrictionsNot for medical, veterinary, or consumer use
Lead TimeApproximately 5 days (varies by supplier)

These commercial specifications indicate that the compound is primarily intended for professional research and industrial applications rather than direct therapeutic use .

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